Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate is an organic compound with the molecular formula C11H14O4 It is a derivative of phenylacetic acid and features a methoxymethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(4-(methoxymethyl)phenyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(4-(methoxymethyl)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methoxymethyl group may also play a role in modulating the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-2-phenylacetate: Lacks the methoxymethyl group, resulting in different reactivity and biological activity.
Ethyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Hydroxy-2-(4-(methoxymethyl)phenyl)acetic acid: The free acid form of the compound.
Uniqueness
Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-[4-(methoxymethyl)phenyl]acetate |
InChI |
InChI=1S/C11H14O4/c1-14-7-8-3-5-9(6-4-8)10(12)11(13)15-2/h3-6,10,12H,7H2,1-2H3 |
InChI Key |
DSVYEJNGWGKYCT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.